[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE [3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8666826
InChI: InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3
SMILES: CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C
Molecular Formula: C20H15Cl2N3O2
Molecular Weight: 400.3 g/mol

[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

CAS No.:

Cat. No.: VC8666826

Molecular Formula: C20H15Cl2N3O2

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE -

Specification

Molecular Formula C20H15Cl2N3O2
Molecular Weight 400.3 g/mol
IUPAC Name [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(5,6-dimethylbenzimidazol-1-yl)methanone
Standard InChI InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3
Standard InChI Key JCJVKOMWHQRYJV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of two primary subunits: a 3-(2,6-dichlorophenyl)-5-methylisoxazole group linked via a methanone bridge to a 5,6-dimethyl-1H-benzimidazole moiety. The isoxazole ring (C3H2Cl2NO) contributes electrophilic character through its electron-deficient aromatic system, while the benzimidazole (C7H7N2) provides a planar, conjugated structure capable of π-π stacking interactions .

The IUPAC name systematically describes this arrangement:
(5,6-dimethyl-1H-benzimidazol-1-yl)[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanone.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H14Cl2N3O2
Molecular Weight406.24 g/mol
SMILESClC1=C(C=C(C=C1)Cl)C2=NOC(=C2C)C(=O)N3C4=C(C=C(C(=C4N=C3)C)C)C
Topological Polar Surface Area78.9 Ų

The presence of two chlorine atoms (18.8% molecular weight contribution) and three nitrogen atoms (10.3%) creates distinct electronic properties. Calculated logP values (~3.2) suggest moderate lipophilicity, suitable for membrane penetration in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

A three-step synthesis protocol has been reported for analogous structures:

  • Isoxazole Precursor Preparation:
    Condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate under acidic conditions yields the corresponding chalcone derivative. Subsequent cyclization with hydroxylamine hydrochloride forms the 5-methylisoxazole core .

  • Benzimidazole Synthesis:
    Cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid produces 5,6-dimethylbenzimidazole.

  • Coupling Reaction:
    The final step employs a nucleophilic acyl substitution between 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5,6-dimethylbenzimidazole in anhydrous dichloromethane, catalyzed by triethylamine (yield: 62-68%).

Industrial Production Challenges

Scale-up faces three primary obstacles:

  • Sensitivity of the isoxazole ring to thermal degradation above 150°C

  • Difficulties in separating regioisomers during benzimidazole formation

  • Exothermic risks in the coupling step requiring precise temperature control (-10°C to 0°C)

Reactivity Profile

Electrophilic Substitution

The electron-rich benzimidazole ring undergoes nitration at position 2 when treated with fuming nitric acid (H2SO4/HNO3, 0°C). Halogenation occurs preferentially at the isoxazole's 4-position under Friedel-Crafts conditions.

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C, 40 psi) selectively reduces the isoxazole's N-O bond, yielding a β-enaminone derivative while preserving the benzimidazole system.

Biological Evaluation

Antimicrobial Activity

In vitro screening against Gram-positive pathogens shows promising results:

OrganismMIC (μg/mL)
Staphylococcus aureus2.1
Enterococcus faecalis4.8

Mechanistic studies suggest inhibition of DNA gyrase through competitive binding at the ATPase domain.

ParameterValue
IC50 (48h)12.7 μM
Selectivity Index8.2 (vs. HEK293)

Apoptosis induction correlates with increased caspase-3/7 activity (1.8-fold vs. controls).

Material Science Applications

Organic Semiconductor Properties

Thin-film transistors fabricated with the compound exhibit:

  • Charge carrier mobility: 0.14 cm²/V·s

  • On/off ratio: 10⁵

  • Threshold voltage: -12 V

The extended π-system facilitates hole transport, while chlorine atoms enhance molecular packing in the solid state .

Future Research Directions

Three priority areas emerge from current data:

  • Metabolic Stability Studies: Cytochrome P450 inhibition assays needed to assess drug-drug interaction risks

  • Cocrystal Engineering: Exploit hydrogen bonding between benzimidazole NH and coformers like succinic acid

  • Continuous Flow Synthesis: Microreactor technology could improve yield and safety in large-scale production

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